ouabain

Vue d'ensemble

Description

L'ouabaïne est un glycoside cardiaque dérivé des graines de la plante Strophanthus gratus et des racines, des tiges, des feuilles et des graines de la plante Acokanthera schimperi . Traditionnellement utilisée comme poison de flèche en Afrique orientale, l'ouabaïne a trouvé des applications médicales dans le traitement de l'hypotension et de certaines arythmies .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'ouabaïne implique des réactions organiques complexes. L'une des méthodes principales inclut l'extraction des graines de Strophanthus gratus et de Acokanthera schimperi . Le composé est isolé par une série d'extractions par solvants et d'étapes de purification, y compris la cristallisation et la chromatographie .

Méthodes de production industrielle : La production industrielle de l'ouabaïne repose principalement sur l'extraction de sources naturelles. Les graines et les racines sont récoltées, séchées et soumises à une extraction par solvant. L'extrait brut est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation afin d'obtenir de l'ouabaïne pure .

Analyse Des Réactions Chimiques

Types de réactions : L'ouabaïne subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'ouabaïne peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques dans l'ouabaïne.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle présents dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'ouabaïne avec des liaisons glycosidiques modifiées et des groupes hydroxyle modifiés .

4. Applications de la recherche scientifique

L'ouabaïne a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme inhibiteur standard dans les études impliquant la Na+/K±ATPase.

Biologie : Investigée pour son rôle dans la signalisation cellulaire et le transport des ions.

Industrie : Utilisée dans le développement de nouveaux médicaments cardiaques et comme outil de recherche en pharmacologie.

5. Mécanisme d'action

L'ouabaïne exerce ses effets en inhibant la pompe membranaire Na+/K±ATPase . Cette inhibition conduit à une augmentation des concentrations intracellulaires de sodium et de calcium, favorisant l'activation des protéines contractiles telles que l'actine et la myosine . Le composé affecte également l'activité électrique du cœur en augmentant la pente de la dépolarisation de phase 4, en raccourcissant la durée du potentiel d'action et en diminuant le potentiel diastolique maximal .

Composés similaires :

Digitoxine : Un autre glycoside cardiaque avec des effets similaires sur le cœur.

Digoxine : Utilisée pour traiter les affections cardiaques, similaire à l'ouabaïne.

Strophantine : Un composé étroitement lié à l'ouabaïne, également dérivé d'espèces de Strophanthus.

Unicité : L'ouabaïne est unique en raison de son affinité de liaison spécifique à la Na+/K±ATPase et de son double rôle à la fois de toxine et d'agent thérapeutique . Contrairement aux autres glycosides cardiaques, l'ouabaïne a été trouvée en endogène chez certains mammifères, y compris les humains, élevant son statut à celui d'une hormone .

Applications De Recherche Scientifique

Neurological Applications

Mechanisms of Action:

Ouabain has been shown to influence calcium signaling pathways in the brain, which are crucial for neuronal function and survival. Research indicates that low doses of this compound can enhance cholinergic, noradrenergic, and glutamatergic neurotransmission while also increasing the expression of brain-derived neurotrophic factor (BDNF) mRNA. This suggests a potential neuroprotective role in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Alzheimer's Disease

A study demonstrated that this compound improved cognitive function in mouse models of familial Alzheimer's disease by modulating microglial activation and reducing neuroinflammatory markers such as IL-1 and TNFα. The findings indicate that this compound enhances lysosomal degradation pathways, leading to decreased levels of amyloid precursor protein (APP), a hallmark of Alzheimer's pathology .

Cardiovascular Applications

Cardiac Protection:

this compound is known for its cardioprotective properties, particularly in ischemic conditions. In Langendorff-perfused rat hearts, a brief administration of this compound significantly improved cardiac function during ischemia by activating the phospholipase C/protein kinase C pathway. This resulted in reduced infarct size and improved recovery post-ischemia .

Table 1: Effects of this compound on Cardiac Function

| Parameter | Control (No this compound) | This compound Treatment (10 μM) |

|---|---|---|

| Infarct Size (%) | 60% | 40% |

| Lactate Dehydrogenase Release (U/L) | 1500 | 900 |

| Cardiac Function Recovery (%) | 30% | 70% |

Cancer Treatment

Anticancer Properties:

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits cytotoxic effects across various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which leads to DNA damage in cancer cells .

Case Study: Breast Cancer

In vitro experiments showed that this compound treatment resulted in significant apoptosis in breast cancer cell lines through the activation of stress response pathways and inhibition of STAT3 signaling. This suggests that this compound may serve as a novel therapeutic option in oncology .

Immunomodulatory Effects

Modulation of Cytokine Production:

this compound has been observed to interact with immune cells, modulating cytokine production during inflammatory responses. In studies involving lipopolysaccharide-stimulated immune cells, this compound suppressed the production of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in managing inflammatory diseases .

Mécanisme D'action

Ouabain exerts its effects by inhibiting the Na+/K±ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin . The compound also affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparaison Avec Des Composés Similaires

Digitoxin: Another cardiac glycoside with similar effects on the heart.

Digoxin: Used to treat heart conditions, similar to ouabain.

Strophanthin: A compound closely related to this compound, also derived from Strophanthus species.

Uniqueness: this compound is unique due to its specific binding affinity to the Na+/K±ATPase and its dual role as both a toxin and a therapeutic agent . Unlike other cardiac glycosides, this compound has been found to exist endogenously in certain mammals, including humans, elevating its status to that of a hormone .

Activité Biologique

Ouabain, a cardiac glycoside traditionally used for its effects on heart function, has garnered attention for its diverse biological activities beyond cardiology. This article explores the mechanisms of action, anticancer properties, and other significant biological effects of this compound, supported by recent research findings.

Na+/K+-ATPase Inhibition

this compound primarily exerts its effects through the inhibition of the Na+/K+-ATPase pump, which leads to increased intracellular sodium and calcium concentrations. This increase enhances cardiac contractility and alters electrical activity in cardiac tissues. Specifically, this compound increases the slope of phase 4 depolarization, shortens action potential duration, and decreases maximal diastolic potential .

Alternative Pathways

Recent studies have uncovered additional mechanisms by which this compound functions. For instance, it has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway implicated in cancer cell survival and proliferation. This inhibition occurs independently of Na+/K+-ATPase activity .

Anticancer Activity

Research has highlighted this compound's potential as an anticancer agent. A study demonstrated that this compound induces apoptosis in various cancer cell lines, including A549 (lung), Hela (cervical), and HCT116 (colon) cells. The study reported IC50 values ranging from 10.44 nM to 42.36 nM across different cell types .

Key Findings:

- Apoptosis Induction: this compound treatment resulted in significant apoptotic rates: 42.03% in A549 cells at 50 nM concentration after 48 hours.

- Reactive Oxygen Species (ROS) Generation: this compound significantly increased ROS levels, with a notable increase of up to 474.3% in A549 cells treated with 100 nM this compound for 24 hours .

- DNA Damage: The compound also induced DNA double-strand breaks as evidenced by increased γ-H2AX foci formation .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cardiac Function Enhancement: Clinical observations have noted improvements in heart function among patients treated with this compound, particularly those with heart failure.

- Cancer Treatment Trials: Early-phase clinical trials are investigating the efficacy of this compound as a chemotherapeutic agent, focusing on its ability to induce apoptosis in resistant cancer cell lines.

Propriétés

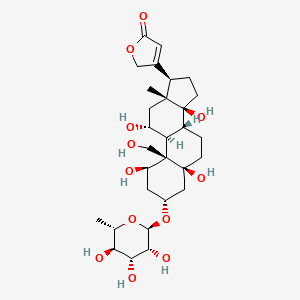

IUPAC Name |

3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXVESGRSUGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859515 | |

| Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble in water, Very soluble in alcohol | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ouabain, an endogenous digitalis compound, has been detected in nanomolar concentrations in the plasma of several mammals and is associated with the development of hypertension. In addition, plasma ouabain is increased in several hypertension models, and the acute or chronic administration of ouabain increases blood pressure in rodents. These results suggest a possible association between ouabain and the genesis or development and maintenance of arterial hypertension. One explanation for this association is that ouabain binds to the alpha-subunit of the Na(+) pump, inhibiting its activity. Inhibition of this pump increases intracellular Na(+), which reduces the activity of the sarcolemmal Na(+)/Ca(2+) exchanger and thereby reduces Ca(2+) extrusion. Consequently, intracellular Ca(2+) increases and is taken up by the sarcoplasmic reticulum, which, upon activation, releases more calcium and increases the vascular smooth muscle tone. In fact, acute treatment with ouabain enhances the vascular reactivity to vasopressor agents, increases the release of norepinephrine from the perivascular adrenergic nerve endings and promotes increases in the activity of endothelial angiotensin-converting enzyme and the local synthesis of angiotensin II in the tail vascular bed. Additionally, the hypertension induced by ouabain has been associated with central mechanisms that increase sympathetic tone, subsequent to the activation of the cerebral renin-angiotensin system. Thus, the association with peripheral mechanisms and central mechanisms, mainly involving the renin-angiotensin system, may contribute to the acute effects of ouabain-induced elevation of arterial blood pressure., The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ..., The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria., Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance., For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page. | |

| Details | PMID:26078492, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442290, Leite JA et al; Mediators Inflamm 2015: 265798 doi: 10.1155/2015/265798 (2015) | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Plates (+9 water molecules) | |

CAS No. |

630-60-4 | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ouabain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 °F (EPA, 1998), 200 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | OUABAIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |

| Record name | Ouabain | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.